2,2,3,3-tetrafluoropropyl 5-[(2,4-difluorophenyl)amino]-5-oxopentanoate
Overview
Description
2,2,3,3-tetrafluoropropyl 5-[(2,4-difluorophenyl)amino]-5-oxopentanoate is a useful research compound. Its molecular formula is C14H13F6NO3 and its molecular weight is 357.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.07996225 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has indicated the efficacy of compounds related to 2,2,3,3-tetrafluoropropyl 5-[(2,4-difluorophenyl)amino]-5-oxopentanoate in analgesic and anti-inflammatory applications. For example, diflunisal, a chemically distinct, nonacetylating salicylic acid derivative, has been shown to be more active than aspirin as both an analgesic and anti-inflammatory agent, with superior duration of action and therapeutic index. This highlights the potential for structurally similar compounds to be used in managing pain and inflammation (Hannah et al., 1978).
Anticancer Drug Synthesis
Compounds akin to this compound have been used in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxicity against various human tumor cell lines, outperforming traditional chemotherapy agents like doxorubicin, cisplatin, 5-fluorouracil, and etoposide. These findings demonstrate the compound's potential role in developing new anticancer therapies (Basu Baul et al., 2009).
Enzymatic Synthesis of Fluorinated Amino Acids
The enzymatic hydrolysis of derivatives related to this compound has been studied for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. This research opens up new avenues for the production of fluorinated amino acids, which are valuable in medicinal chemistry and drug design due to their increased stability and novel biological activities (Ayi et al., 1995).
Optical and Dielectric Material Applications
Research on the internal linkage groups of fluorinated diamine, including compounds structurally related to this compound, has revealed their impact on the optical and dielectric properties of polyimide thin films. Such materials are crucial for electronic and photonic technologies, indicating potential applications in developing advanced materials with tailored optical and dielectric characteristics (Jang et al., 2007).
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(2,4-difluoroanilino)-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c15-8-4-5-10(9(16)6-8)21-11(22)2-1-3-12(23)24-7-14(19,20)13(17)18/h4-6,13H,1-3,7H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXSDVELVCKFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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